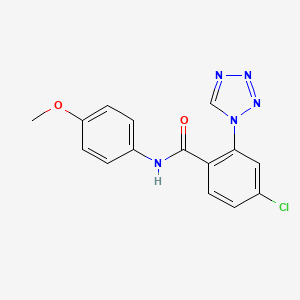

4-chloro-N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide

Description

4-Chloro-N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a chloro substituent at the 4-position of the benzene ring, a methoxyphenyl group attached to the amide nitrogen, and a 1H-tetrazole ring at the 2-position. The tetrazole moiety, a five-membered aromatic ring containing four nitrogen atoms, is a bioisostere for carboxylic acid groups, enhancing metabolic stability and binding affinity in medicinal chemistry contexts . This compound’s structural complexity—combining halogen, ether, and heterocyclic groups—makes it a subject of interest in crystallography, synthetic chemistry, and pharmacological studies.

Properties

IUPAC Name |

4-chloro-N-(4-methoxyphenyl)-2-(tetrazol-1-yl)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClN5O2/c1-23-12-5-3-11(4-6-12)18-15(22)13-7-2-10(16)8-14(13)21-9-17-19-20-21/h2-9H,1H3,(H,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUNGPLNWGNZFAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)N3C=NN=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.74 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common approach is:

Starting Material: Begin with 4-chlorobenzoic acid.

Formation of Benzamide: React 4-chlorobenzoic acid with 4-methoxyaniline in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the benzamide intermediate.

Tetrazole Formation: Introduce the tetrazole ring by reacting the benzamide intermediate with sodium azide and triethyl orthoformate under acidic conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of a phenol derivative.

Reduction: Reduction reactions can target the nitro group (if present) or the tetrazole ring, potentially leading to the formation of amines or other reduced products.

Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

Oxidation: Formation of phenol derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted benzamides with different functional groups.

Scientific Research Applications

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Investigated for its potential therapeutic effects, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials or as a chemical reagent in industrial processes.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-methoxyphenyl)-2-(1H-tetrazol-1-yl)benzamide depends on its specific biological target. Generally, compounds with a tetrazole ring can interact with enzymes or receptors, inhibiting or modulating their activity. The methoxyphenyl group may enhance binding affinity to specific molecular targets, while the chloro substituent can influence the compound’s overall reactivity and stability.

Comparison with Similar Compounds

Key Observations :

- Hydrogen Bonding : Unlike sulfonamide or hydroxy groups, the tetrazole ring enables multiple hydrogen-bonding interactions due to its four nitrogen atoms, influencing crystallinity and solubility .

Physicochemical Properties

Crystallography and Hydrogen Bonding

The crystal structure of 4-chloro-N-[2-(piperidin-1-yl)ethyl]benzamide monohydrate reveals a chair conformation for the piperidine ring and extensive hydrogen-bonding networks (O–H⋯N, O–H⋯O, C–H⋯O). By contrast, the tetrazole-containing target compound likely exhibits distinct packing patterns due to the planar, rigid tetrazole ring. Mercury software analysis of similar structures suggests that tetrazole derivatives form dense, stable crystals with intermolecular N–H⋯N interactions, enhancing thermal stability.

Solubility and Melting Points

- Hydrophilicity: The tetrazole group increases polarity compared to non-heterocyclic analogs (e.g., 4-chloro-N-[2-(4-hydroxyphenyl)ethyl]benzamide ), but the methoxyphenyl group may counterbalance this effect, leading to moderate aqueous solubility.

- Melting Points : While direct data for the target compound is unavailable, analogs like 2-hydroxy-N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide melt at 96°C, suggesting that tetrazole incorporation may elevate melting points due to stronger intermolecular forces.

Spectroscopic Characteristics

Infrared (IR) Spectroscopy

- Tetrazole Stretching : The C=S vibration (~1247–1255 cm⁻¹) in triazole-thiones is absent in the target compound, replaced by tetrazole ring vibrations (e.g., N–H stretching at ~3278–3414 cm⁻¹ and C–N stretching near 1600 cm⁻¹).

- Amide and Methoxy Signals : The carbonyl (C=O) stretch of the benzamide core appears at ~1663–1682 cm⁻¹ , while the methoxy C–O vibration is observed at ~1250 cm⁻¹.

Nuclear Magnetic Resonance (NMR)

- 1H-NMR: The methoxyphenyl group’s singlet (~3.8 ppm for –OCH₃) and aromatic protons (6.8–7.5 ppm) are diagnostic. The tetrazole proton resonates as a singlet near 9.0 ppm .

- 13C-NMR : The carbonyl carbon of the benzamide appears at ~168 ppm, while the tetrazole carbons are observed at 145–155 ppm .

Pharmacological Potential

Though direct bioactivity data for the target compound is lacking, structural analogs highlight trends:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.